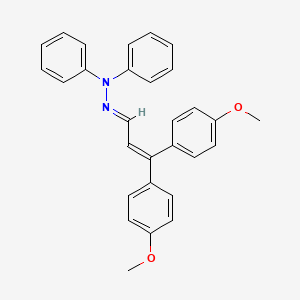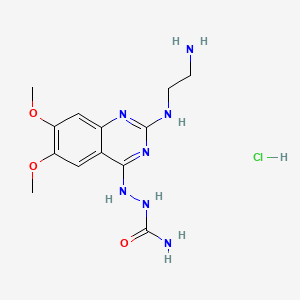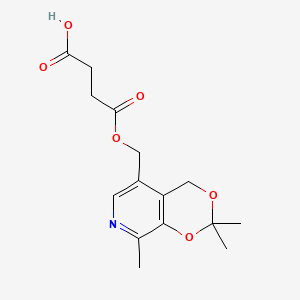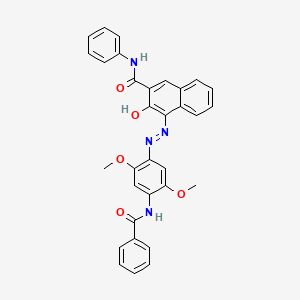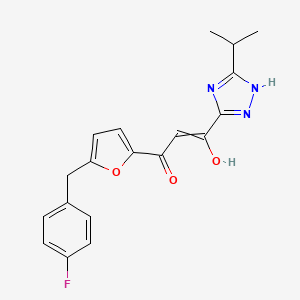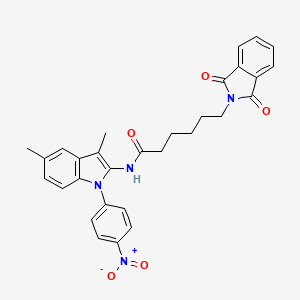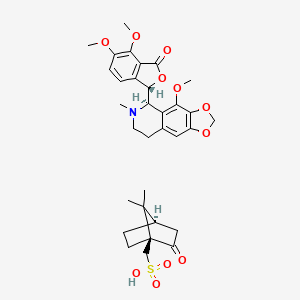
Noscapine camphorsulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Noscapine camphorsulfonate is a derivative of noscapine, a naturally occurring benzylisoquinoline alkaloid found in the opium poppy (Papaver somniferum). Noscapine is known for its antitussive (cough suppressant) properties and has been used for decades in various medicinal formulations. This compound is synthesized to enhance the solubility and bioavailability of noscapine, making it more effective for therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of noscapine camphorsulfonate typically involves the reaction of noscapine with camphorsulfonic acid. The process begins with the extraction of noscapine from the opium poppy, followed by its purification. The purified noscapine is then reacted with camphorsulfonic acid under controlled conditions to form this compound. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale extraction and purification of noscapine, followed by its reaction with camphorsulfonic acid in large reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The process is monitored using various analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry to ensure the quality of the product.
化学反应分析
Types of Reactions
Noscapine camphorsulfonate undergoes various chemical reactions, including:
Oxidation: Noscapine can be oxidized to form cotarnine, a tetrahydroisoquinoline derivative.
Reduction: Reduction of noscapine can lead to the formation of dihydronoscapine.
Substitution: Noscapine can undergo substitution reactions to form various derivatives, such as amino acid conjugates.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide and ferrous sulfate are commonly used for the oxidation of noscapine.
Reduction: Sodium borohydride is often used for the reduction of noscapine.
Substitution: Amino acids and other nucleophiles can be used for substitution reactions under mild conditions.
Major Products Formed
Oxidation: Cotarnine
Reduction: Dihydronoscapine
Substitution: Various amino acid conjugates of noscapine
科学研究应用
Noscapine camphorsulfonate has a wide range of scientific research applications, including:
Chemistry: Used as a starting material for the synthesis of various derivatives with potential therapeutic applications.
Biology: Studied for its effects on microtubule dynamics and its potential as an anticancer agent.
Medicine: Investigated for its antitussive, anti-inflammatory, and anticancer properties. It has shown promise in the treatment of non-small cell lung cancer and other malignancies.
Industry: Used in the formulation of pharmaceutical products to enhance the solubility and bioavailability of noscapine.
作用机制
Noscapine camphorsulfonate exerts its effects primarily through its interaction with microtubules. It binds to tubulin, the protein subunit of microtubules, and alters its dynamics, leading to the inhibition of cell division. This mechanism is particularly relevant in its anticancer activity, where it disrupts the mitotic spindle formation, leading to apoptosis (programmed cell death) of cancer cells. Additionally, noscapine’s antitussive effects are mediated by its sigma receptor agonist activity, which reduces the activity of the cough center in the brain.
相似化合物的比较
Noscapine camphorsulfonate can be compared with other similar compounds such as:
Colchicine: Another microtubule-targeting agent used in the treatment of gout and certain cancers. Unlike noscapine, colchicine is highly toxic and has a narrow therapeutic window.
Paclitaxel: A well-known anticancer drug that stabilizes microtubules and prevents their disassembly. Paclitaxel is more potent but also more toxic compared to noscapine.
Podophyllotoxin: A natural product that inhibits microtubule assembly and is used in the treatment of warts and certain cancers. It has a similar mechanism of action to noscapine but differs in its chemical structure and toxicity profile.
This compound is unique in its low toxicity and ability to cross the blood-brain barrier, making it a promising candidate for the treatment of various diseases with minimal side effects.
属性
CAS 编号 |
25333-79-3 |
|---|---|
分子式 |
C32H39NO11S |
分子量 |
645.7 g/mol |
IUPAC 名称 |
(3S)-6,7-dimethoxy-3-[(5R)-4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-3H-2-benzofuran-1-one;[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid |
InChI |
InChI=1S/C22H23NO7.C10H16O4S/c1-23-8-7-11-9-14-20(29-10-28-14)21(27-4)15(11)17(23)18-12-5-6-13(25-2)19(26-3)16(12)22(24)30-18;1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14/h5-6,9,17-18H,7-8,10H2,1-4H3;7H,3-6H2,1-2H3,(H,12,13,14)/t17-,18+;7-,10-/m11/s1 |
InChI 键 |
JVULWQQJLHTBMT-DPMLXPAYSA-N |
手性 SMILES |
CC1([C@@H]2CC[C@]1(C(=O)C2)CS(=O)(=O)O)C.CN1CCC2=CC3=C(C(=C2[C@@H]1[C@@H]4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OC)OCO3 |
规范 SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C.CN1CCC2=CC3=C(C(=C2C1C4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OC)OCO3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


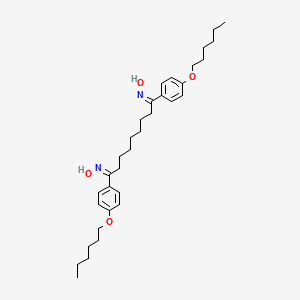
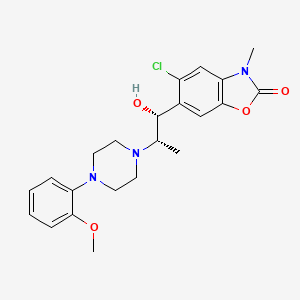
![6-[(E)-3-[4-(2-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]prop-1-enyl]-3,4-dihydro-1H-quinolin-2-one;oxalic acid](/img/structure/B12715844.png)
